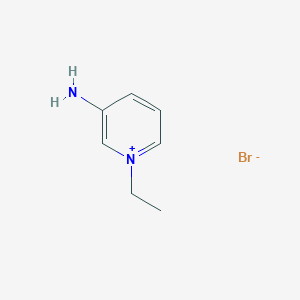
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the morpholine ring and hydroxyl group in its structure suggests that it may have interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure can be formed through cyclization reactions.
Introduction of the Hydroxyl Group: Hydroxylation reactions can be employed to introduce the hydroxyl group at the desired position.
Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and morpholine ring could play crucial roles in binding to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-methylpyridin-4(1H)-one: Lacks the morpholine ring.
3-Hydroxy-2-methyl-1-(piperidin-4-yl)pyridin-4(1H)-one: Contains a piperidine ring instead of morpholine.
4-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-3(1H)-one: Hydroxyl group at a different position.
Uniqueness
The presence of both the hydroxyl group and the morpholine ring in 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one makes it unique compared to similar compounds. These functional groups may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
326590-54-9 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-1-morpholin-4-ylpyridin-4-one |
InChI |
InChI=1S/C10H14N2O3/c1-8-10(14)9(13)2-3-12(8)11-4-6-15-7-5-11/h2-3,14H,4-7H2,1H3 |
InChI-Schlüssel |
FIKLJMXKFJUAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1N2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)




![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
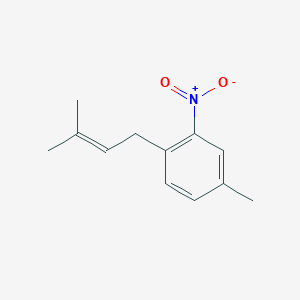
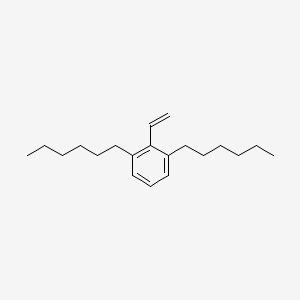
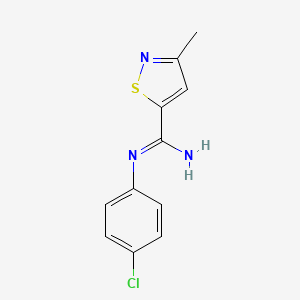
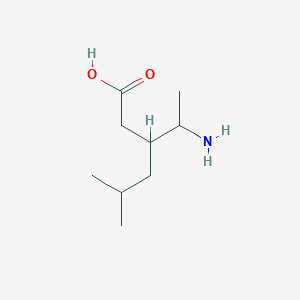
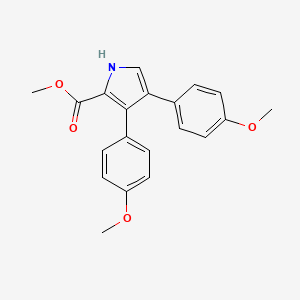
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)

